

Commercial suppliers of 1,2-Dichloro-4-fluoro-3-nitrobenzene

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Compound of Interest

Compound Name: 1,2-Dichloro-4-fluoro-3-nitrobenzene

Cat. No.: B2613694

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An In-Depth Technical Guide to **1,2-Dichloro-4-fluoro-3-nitrobenzene** for Advanced Research and Development

Abstract

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, analysis, and application of **1,2-Dichloro-4-fluoro-3-nitrobenzene**. This highly functionalized aromatic compound is a critical building block in modern synthetic organic chemistry, valued for its specific substitution pattern which allows for sequential and site-selective reactions. We will delve into the landscape of commercial suppliers, establish rigorous protocols for quality control and analytical verification, detail its synthetic utility with actionable experimental procedures, and provide essential guidelines for safe handling and storage. The objective is to equip scientists with the necessary expertise to effectively integrate this versatile intermediate into their research and development pipelines.

Introduction to 1,2-Dichloro-4-fluoro-3-nitrobenzene

1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS No. 1360438-72-7) is a substituted nitrobenzene that presents a unique combination of reactive sites. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (S_NAr), while the distinct electronic environments of the three halogen atoms (two chlorine, one fluorine) allow for controlled, stepwise transformations. This strategic arrangement of functional groups makes it

an invaluable precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents.^[1]

Chemical Identity and Physicochemical Properties

The precise identity and purity of a starting material are paramount for reproducible and successful synthesis. The properties of **1,2-Dichloro-4-fluoro-3-nitrobenzene** are summarized below. It is crucial to note that several isomers exist, such as 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8) and 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS 100465-04-1), and researchers must verify the CAS number to ensure procurement of the correct regioisomer.^{[2][3]}

Property	Value	Source
CAS Number	1360438-72-7	BLDpharm ^[4]
Molecular Formula	C ₆ H ₂ Cl ₂ FNO ₂	BLDpharm ^[4]
Molecular Weight	209.99 g/mol	BLDpharm ^[4]
Appearance	Yellow crystalline solid (typical for related compounds)	General Knowledge ^[1]
Storage Conditions	Sealed in dry, 2-8°C	BLDpharm ^[4]

Note: Due to the specificity of this regioisomer, extensive public data on physical properties like melting and boiling points is limited. Data should be confirmed via the supplier's Certificate of Analysis.

Significance in Medicinal Chemistry and Drug Development

Halogenated organic compounds are foundational in the pharmaceutical industry. Chlorine and fluorine atoms, in particular, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.^[5] The trifluoromethyl group (-CF₃), often introduced via precursors like **1,2-Dichloro-4-fluoro-3-nitrobenzene**, is a key functional group in modern drug design for similar reasons.

The subject compound is a prime example of a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The halogens can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) via S_NAr reactions, with the fluorine atom typically being the most labile, followed by the chlorine atoms, whose reactivity is dictated by their position relative to the activating nitro group. This tiered reactivity is the cornerstone of its utility, enabling the construction of complex substitution patterns on the benzene ring.

Commercial Sourcing and Procurement

The reliability of a chemical supplier directly impacts the integrity of research outcomes. For a specialized intermediate like **1,2-Dichloro-4-fluoro-3-nitrobenzene**, sourcing from established manufacturers with robust quality control systems is non-negotiable.

Identifying Reputable Suppliers

Our investigation identified several commercial sources that list this compound. The key is to differentiate between manufacturers, who synthesize the compound in-house, and distributors. Both can be reliable, but manufacturers may offer greater batch-to-batch consistency and more detailed technical support.

Supplier	Product Number / Identifier	Purity/Specification	Notes
BLDpharm	1360438-72-7	Not specified on product page, requires inquiry	Offers various services including custom synthesis and scale-up.[4]
Allfluoro Pharmaceutical Co., Ltd.	100465-04-1	Not specified on product page	Note: This CAS number corresponds to the isomer 1,2-Dichloro-3-fluoro-4-nitrobenzene.[6]
ChemScene LLC (via MilliporeSigma)	CS-0112871 (for isomer 100465-04-1)	>98% (typical)	Marketplace partner on MilliporeSigma, indicating a certain level of vetting.

Disclaimer: This table is for informational purposes. Researchers must conduct their own due diligence before procurement.

Critical Considerations for Procurement

When sourcing this reagent, the following must be prioritized:

- **Purity Verification:** Request a batch-specific Certificate of Analysis (CoA) that details the purity (e.g., by HPLC or GC) and identity confirmation (e.g., by NMR or MS).
- **Isomeric Purity:** The CoA must confirm the correct regioisomer and quantify any isomeric impurities.
- **Documentation:** Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).[7]

Quality Control and Analytical Verification

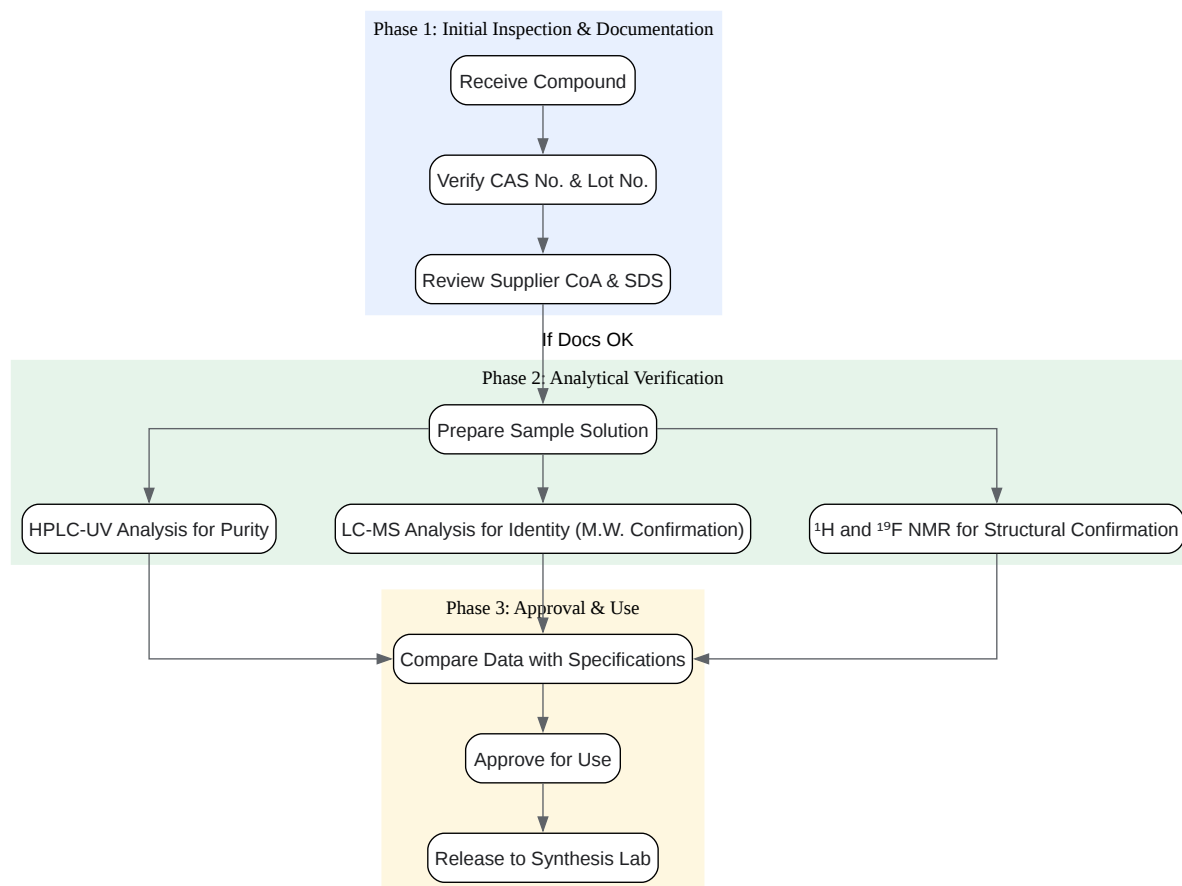
Upon receipt, independent verification of the material's identity and purity is a critical, self-validating step. Do not rely solely on the supplier's CoA. This internal check ensures that the

material has not degraded during transit and meets the specific requirements of the intended reaction.

Rationale for Rigorous QC

The presence of regioisomeric or other impurities can lead to unintended side products, complicate purification, and yield misleading biological data. A robust QC workflow mitigates these risks.

Recommended Analytical Workflow



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Caption: Recommended QC workflow for incoming starting materials.

Step-by-Step Protocol for Purity Assessment via HPLC

This protocol is a standard method for assessing the purity of aromatic compounds.

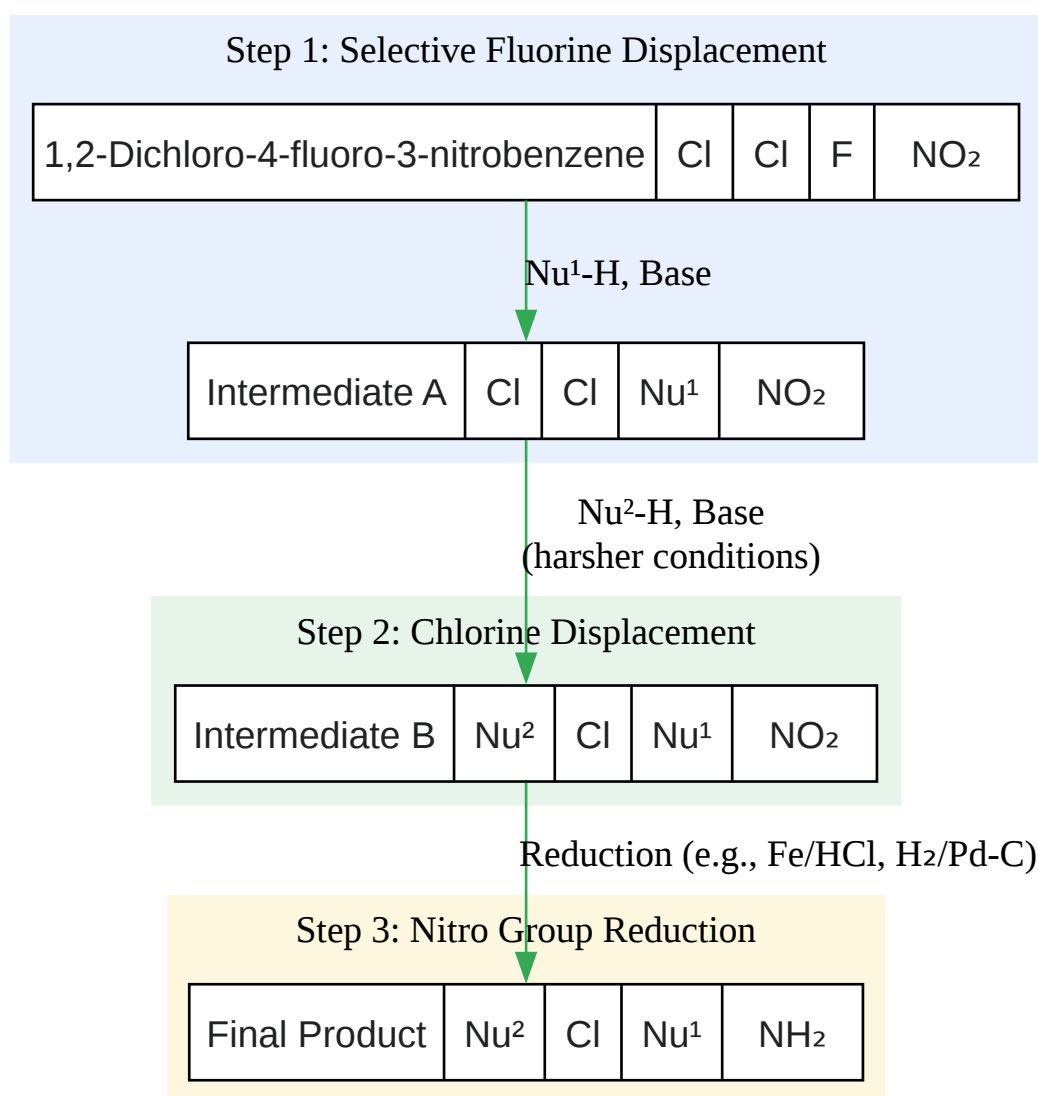
- **Standard Preparation:** Accurately weigh ~1 mg of **1,2-Dichloro-4-fluoro-3-nitrobenzene** and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution.
- **Sample Preparation:** Prepare a sample for analysis by diluting the stock solution 1:10 in acetonitrile.
- **Instrumentation:**
 - System: Agilent 1260 Infinity II or equivalent.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm.
- **Analysis:** Inject 5-10 μ L of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
- **Trustworthiness Check:** The method is self-validating if a sharp, symmetrical peak is observed for the main component and impurities are well-resolved at the baseline. For enhanced confidence, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in parallel to confirm the molecular weight of the main peak corresponds to the compound (209.99 g/mol).^[8]

Synthetic Utility and Applications

The primary value of this reagent lies in its capacity for controlled, sequential SNAr reactions.

Role as a Synthetic Building Block

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 position (bearing fluorine) and the C2 position (bearing chlorine) are activated. Fluorine is an excellent leaving group in SNAr, making the C4 position the most probable site for initial substitution.



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Caption: General synthetic pathway using the title compound.

General Protocol: Nucleophilic Aromatic Substitution (S_NAr)

This protocol outlines the first substitution, typically at the C4 position.

- **Inert Atmosphere:** To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add **1,2-Dichloro-4-fluoro-3-nitrobenzene** (1.0 eq).
- **Solvent and Base:** Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).
- **Nucleophile Addition:** Slowly add the desired nucleophile (e.g., a primary amine, thiol, or alcohol) (1.0-1.2 eq) to the stirring suspension.
- **Reaction Conditions:** Heat the reaction mixture, typically between 80-120°C. The choice of temperature is critical; lower temperatures favor selective substitution of the fluorine atom.^[9]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature, pour into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage

Dichloronitrobenzene derivatives are hazardous compounds and must be handled with appropriate precautions.^[7]

Hazard Identification and Risk Mitigation

- **Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.^[7] May cause skin and serious eye irritation.
- **Organ Damage:** May cause damage to organs through prolonged or repeated exposure.^[7]

- Environmental: Toxic to aquatic life with long-lasting effects.[\[7\]](#)

Recommended Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this compound inside a certified chemical fume hood.
- Personal Protective Equipment:
 - Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
 - Eye Protection: Use chemical safety goggles and/or a face shield.
 - Lab Coat: A flame-retardant lab coat is mandatory.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal Guidelines

- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[\[4\]](#)
- Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

1,2-Dichloro-4-fluoro-3-nitrobenzene is a high-value synthetic intermediate with significant potential in pharmaceutical and materials science research. Its utility is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical modifications. Successful and reproducible application of this reagent is critically dependent on sourcing high-purity material from reputable suppliers, conducting rigorous in-house quality control, and adhering to strict safety protocols. This guide provides the foundational knowledge and actionable protocols to empower researchers to leverage the full synthetic potential of this versatile chemical building block.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. 1,2-Dichloro-3-fluoro-4-nitrobenzene | 100465-04-1 [sigmaaldrich.com]
- 3. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | 1,2-Dichloro-4-fluoro-5-nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 4. 1360438-72-7|1,2-Dichloro-4-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Dichloro-3-fluoro-4-nitrobenzene,100465-04-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
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